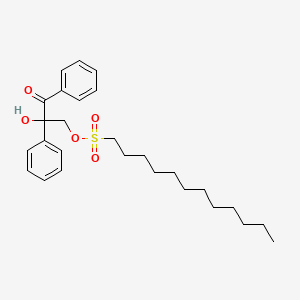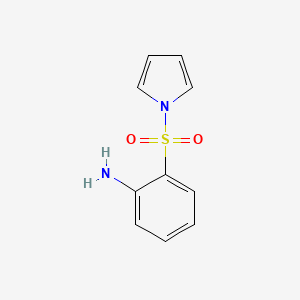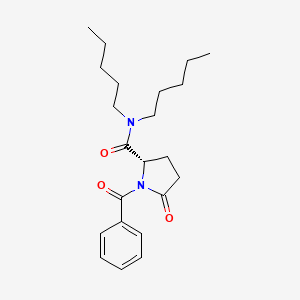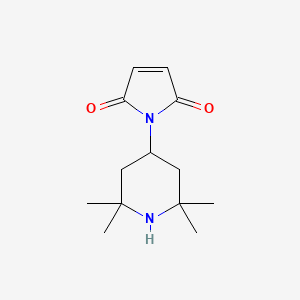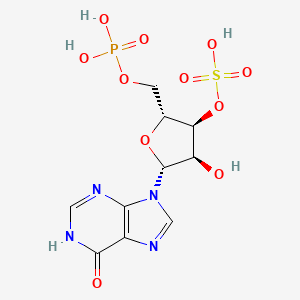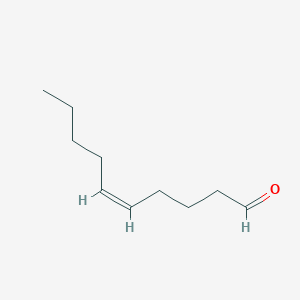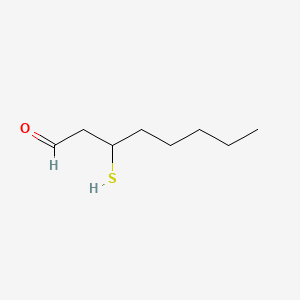
2,5-Dimethylheptyl 6-methyloctyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylheptyl 6-methyloctyl phthalate is an organic compound with the molecular formula C26H42O4. It is a phthalate ester, which means it is derived from phthalic acid. This compound is known for its unique structural properties, including multiple bonds, aromatic rings, and ester groups .
Vorbereitungsmethoden
The synthesis of 2,5-Dimethylheptyl 6-methyloctyl phthalate typically involves esterification reactions. One common method is the reaction of phthalic anhydride with 2,5-dimethylheptanol and 6-methyloctanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,5-Dimethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylheptyl 6-methyloctyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics. Its unique structural properties make it suitable for studying esterification and substitution reactions.
Biology: Research on its biological effects, including potential endocrine-disrupting properties, is ongoing.
Medicine: While not commonly used directly in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the manufacture of various consumer products, including cosmetics, due to its ability to impart flexibility and durability to materials
Wirkmechanismus
The mechanism of action of 2,5-Dimethylheptyl 6-methyloctyl phthalate involves its interaction with cellular components. It can bind to specific receptors, potentially disrupting normal cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed to affect hormone signaling pathways, leading to endocrine disruption .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylheptyl 6-methyloctyl phthalate can be compared to other phthalate esters such as diethyl phthalate and dibutyl phthalate. While all these compounds share a common phthalate backbone, this compound is unique due to its specific alkyl chain substitutions, which impart different physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific flexibility and durability characteristics .
Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
These compounds are also used as plasticizers but differ in their alkyl chain lengths and branching, leading to variations in their applications and effects .
Eigenschaften
CAS-Nummer |
85851-77-0 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-O-(2,5-dimethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-6-20(3)13-9-8-12-18-29-25(27)23-14-10-11-15-24(23)26(28)30-19-22(5)17-16-21(4)7-2/h10-11,14-15,20-22H,6-9,12-13,16-19H2,1-5H3 |
InChI-Schlüssel |
PHPAWJHCSXLDCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


